5-Nitro-2-(m-tolyloxy)pyridine
Description
5-Nitro-2-(m-tolyloxy)pyridine is a nitro-substituted pyridine derivative featuring a meta-tolyloxy (3-methylphenoxy) group at the 2-position. The nitro group at the 5-position introduces strong electron-withdrawing effects, influencing the compound’s electronic structure and reactivity.
Properties
Molecular Formula |
C12H10N2O3 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-5-nitropyridine |
InChI |
InChI=1S/C12H10N2O3/c1-9-3-2-4-11(7-9)17-12-6-5-10(8-13-12)14(15)16/h2-8H,1H3 |
InChI Key |
QRZXIWFKHXBUFD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC2=NC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
The substituent at the 2-position of the pyridine ring significantly impacts physical properties (e.g., melting point, solubility) and spectral characteristics. Below is a comparative analysis based on evidence:
| Compound | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Key Spectral Data |
|---|---|---|---|---|
| 5-Nitro-2-(m-tolyloxy)pyridine (Target) | 3-Methylphenoxy | 244.22 (calculated) | Not reported | Anticipated $^1$H NMR: Aromatic protons at δ 7.0–8.5 ppm; methyl at δ ~2.4 ppm |
| 5-Nitro-2-(p-tolyl)pyridine | 4-Methylphenyl | 213.07 | Not reported | $^1$H NMR: δ 2.44 (s, 3H, CH$_3$), aromatic protons at δ 7.32–9.46 ppm |
| 5-Nitro-2-(thiophen-2-yl)pyridine | Thiophen-2-yl | 207.23 | 170–172 | $^1$H NMR: δ 7.18 (t, thiophene proton), δ 9.35 (d, pyridine proton) |
| 5-Nitro-2-(3-nitrophenoxy)pyridine | 3-Nitrophenoxy | 261.19 | Not reported | Molecular formula: C${11}$H$7$N$3$O$5$; strong NO$_2$ stretching in IR |
| 5-Nitro-2-(n-propylamino)pyridine | n-Propylamino | 182.20 | Not reported | SMILES: CCCNC1=CC=C(C=[NH+]1)N+=O; InChIKey: KZWODZHPEMBNTR-UHFFFAOYSA-N |
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The meta-tolyloxy group (weakly electron-donating via methyl) contrasts with 3-nitrophenoxy (strongly electron-withdrawing), affecting the pyridine ring’s electron density and reactivity in reactions like 1,3-dipolar cycloadditions .
- Melting Points: Thiophene-substituted analogs (e.g., 170–172°C ) exhibit higher melting points than alkylamino derivatives, likely due to enhanced aromatic stacking.
Electronic and Reactivity Profiles
- Nitro Group Effects : The 5-nitro group directs electrophilic attacks to the 3-position of the pyridine ring, a pattern observed in cycloaddition reactions with nitropyridines .
- Substituent Position : Meta-substituted derivatives (e.g., m-tolyloxy) exhibit distinct electronic environments compared to para-substituted analogs (e.g., p-tolyl ), altering regioselectivity in further functionalization.
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